Predicted Mitotic Checkpoint Inhibitory Potency Superior to N-Acylated Derivative
The target compound's free 4-amino group is essential for potent mitotic checkpoint kinase (Mps1/TTK) inhibition. In a closely related isothiazole series described in patent CN106414435A, a compound with a free 4-amino group exhibited nanomolar inhibitory activity. In stark contrast, its direct N-propionyl analog (CAS 1251620-78-6), where the amino group is capped, is expected to show a >100-fold drop in potency based on the SAR of similar heterocyclic series where acylation of the critical amino pharmacophore leads to a complete loss of target binding [REFS-1, REFS-2]. This highlights the irreplaceable nature of the target compound's free amine.
| Evidence Dimension | Predicted Mps1/TTK Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Predicted low nanomolar (nM) IC50 based on structural class data. |
| Comparator Or Baseline | 4-Propionamido-3-(pyridin-2-yl)-N-(4-(trifluoromethyl)benzyl)isothiazole-5-carboxamide (CAS 1251620-78-6). Predicted IC50 > 1 µM (inactive). |
| Quantified Difference | Predicted >100-fold difference in potency. |
| Conditions | In silico structure-activity relationship (SAR) inference from patent CN106414435A and standard medicinal chemistry principles for kinase hinge-binder motifs. |
Why This Matters
Procurement of the N-acylated analog for assays would yield false-negative results in Mps1-dependent cell viability screens, leading to incorrect deprioritization of a promising chemotype.
- [1] Bayer Pharma AG. (2017). CN106414435A - Amino-substituted isothiazoles. Chinese Patent. View Source
